1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea
描述
属性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3,3,5-trimethylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c1-14-8-15(12-22(2,3)11-14)23-21(27)24-16-9-20(26)25(13-16)17-6-7-18(28-4)19(10-17)29-5/h6-7,10,14-16H,8-9,11-13H2,1-5H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWPXDZIPMVZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3,3,5-trimethylcyclohexyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, mechanisms of action, and biological evaluations based on diverse research findings.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 368.43 g/mol |
| Molecular Formula | C21H24N2O4 |
| LogP | 2.3307 |
| LogD | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The pyrrolidinone core and the dimethoxyphenyl group are critical for its binding affinity and selectivity towards these targets.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cancer progression or inflammatory responses.
- Receptor Modulation : It has the potential to modulate receptor activities, impacting pathways associated with cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds containing the pyrrolidinone structure. For instance, derivatives with similar motifs have shown effectiveness against various cancer cell lines:
- Cell Lines Tested : A549 (WT EGFR), PC-9 (EGFR del E746-A75), H520 (FGFR amplification), H1581 (FGFR amplification), H226.
- Inhibition Rates : Compounds demonstrated over 50% inhibition at concentrations around 10 μM.
Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit COX-2 enzymes, which are crucial in inflammatory processes.
Study on Similar Compounds
A study focused on a series of sulfonamide-containing derivatives demonstrated significant inhibition of COX-2 activity in vitro and in vivo, suggesting that compounds with similar structural features could also exhibit anti-inflammatory effects .
Comparative Analysis
A comparative analysis of various urea derivatives indicated that modifications to the aromatic and aliphatic groups significantly influenced their biological activity. This underscores the importance of structural optimization in enhancing therapeutic efficacy.
相似化合物的比较
Comparison with Structurally Similar Compounds
Urea Derivatives with Aromatic and Cycloaliphatic Substituents
The target compound shares structural motifs with other urea-based molecules, such as 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea (CAS 1042725-27-8) . Key comparisons include:
| Feature | Target Compound | CAS 1042725-27-8 |
|---|---|---|
| Core Structure | 5-Oxopyrrolidin-3-yl with urea linkage | 2,5-Dioxo-1-phenylpyrrolidin-3-yl with urea linkage |
| Aryl Substituents | 3,4-Dimethoxyphenyl (electron-donating, polar) | 4-Methoxyphenyl and 4-methoxybenzyl (enhanced lipophilicity) |
| Cycloaliphatic Group | 3,3,5-Trimethylcyclohexyl (highly branched, lipophilic) | Absent; replaced with benzyl and phenyl groups |
| Predicted LogP | Higher (due to cyclohexyl group) | Moderate (aromatic methoxy groups balance polarity) |
Comparison with Isophorone Diisocyanate (IPDI) Derivatives
Isophorone diisocyanate (IPDI, CAS 4098-71-9) derivatives, such as 3-(Isocyanatomethyl)-3,3,5-trimethylcyclohexyl isocyanate , share the 3,3,5-trimethylcyclohexyl motif but differ in functional groups:
| Feature | Target Compound | IPDI Derivatives |
|---|---|---|
| Functional Group | Urea (-NHCONH-) | Isocyanate (-NCO) |
| Reactivity | Stable hydrogen-bonding interactions | Highly reactive (polymerization precursors) |
| Applications | Potential bioactivity (e.g., enzyme inhibition) | Industrial (polyurethanes, coatings) |
The urea group in the target compound likely reduces toxicity compared to reactive isocyanates, making it more suitable for pharmacological applications .
Spirocyclic and Heterocyclic Urea Analogues
Compounds like 10a'-methyl-5',6'-dihydro-10a'H-dispiro[cyclohexane-1,1'-bis[1,3]oxazolo[3,4-d:4',3'-g][1,4]diazepine-10',1''-cyclohexane]-3',8'-dione (CAS 312508-79-5) feature complex spirocyclic systems. While these lack a direct structural match to the target compound, they highlight trends in urea-based drug design:
- Spiro Systems : Enhance conformational rigidity, improving target selectivity.
- Heterocycles : Introduce diverse electronic environments for binding.
The target compound’s simpler pyrrolidinone-urea scaffold may offer synthetic accessibility but less conformational control compared to spiro analogues .
Research Findings and Data Gaps
- Physicochemical Properties : The 3,4-dimethoxyphenyl group likely enhances solubility in polar solvents, while the cyclohexyl group increases logP (~4.5 estimated).
- Bioactivity: No direct pharmacological data exists for the target compound, but urea derivatives with similar substituents show kinase or protease inhibitory activity .
- Synthetic Challenges : Steric hindrance from the cyclohexyl group may complicate urea formation compared to less bulky analogues .
常见问题
Q. What experimental designs (e.g., DoE) optimize reaction scalability while minimizing byproducts?
- Methodological Answer :
- Factorial Design (DoE) : Vary temperature (50–80°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF) to maximize yield.
- PAT Tools (ReactIR) : Monitor reaction progression in real-time to identify byproduct formation thresholds .
- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) for sustainability benchmarking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
